molecular formula C16H18BNO5 B7953269 4-Hydroxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylic acid

4-Hydroxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylic acid

Cat. No.: B7953269
M. Wt: 315.1 g/mol
InChI Key: WMUIEEFGILEGDS-UHFFFAOYSA-N
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Description

4-Hydroxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylic acid is a complex organic compound that features a quinoline core structure with a boronate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of anthranilic acid derivatives with appropriate boron reagents under controlled conditions . The reaction conditions often include the use of palladium catalysts and bases to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylic acid in chemical reactions involves the formation of reactive intermediates that facilitate the coupling process. In Suzuki–Miyaura coupling, the boronate ester group reacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product .

Properties

IUPAC Name

4-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BNO5/c1-15(2)16(3,4)23-17(22-15)9-5-6-12-10(7-9)13(19)11(8-18-12)14(20)21/h5-8H,1-4H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUIEEFGILEGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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